4-CHLORO-1H-PYRAZOL-1-YL (2,3,5,6-TETRAMETHYLPHENYL) SULFONE
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Overview
Description
4-Chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro-substituted pyrazole ring attached to a tetramethylphenyl sulfone group, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetramethylphenyl Sulfone Group: The final step involves the reaction of the chlorinated pyrazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can undergo oxidation to form sulfoxides or reduction to form sulfides.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Scientific Research Applications
4-Chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-2-(1H-pyrazol-3-yl)phenol
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
Uniqueness
4-Chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone is unique due to its specific structural features, such as the combination of a chloro-substituted pyrazole ring and a tetramethylphenyl sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-5-9(2)11(4)13(10(8)3)19(17,18)16-7-12(14)6-15-16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQMCNCZRYQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=C(C=N2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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